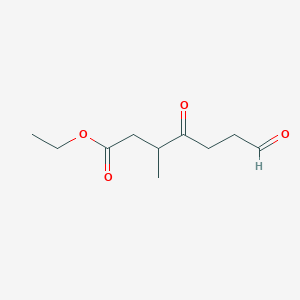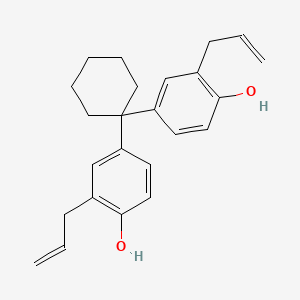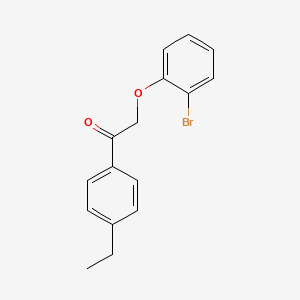
copper(1+);phenyl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless solid that is soluble in pyridine and can be stored for a few days without decomposition under nitrogen or in a vacuum . This compound is notable for its reactivity and its ability to form stable complexes with various ligands.
Preparation Methods
Phenylcopper was first prepared in 1923 from phenylmagnesium iodide and copper(I) iodide . Another method involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be synthesized by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require an inert atmosphere to prevent decomposition and are carried out at low temperatures to ensure the stability of the compound.
Chemical Reactions Analysis
Phenylcopper undergoes several types of chemical reactions, including:
Oxidation: Water decomposes phenylcopper to form red copper(I) oxide and varying amounts of benzene and biphenyl.
Complex Formation: It forms stable complexes with tributylphosphine and triphenylphosphine.
Aggregation: When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers.
Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .
Scientific Research Applications
Phenylcopper has several applications in scientific research:
Mechanism of Action
The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.
Comparison with Similar Compounds
Phenylcopper is similar to other organocopper compounds such as phenyllithium, phenylsodium, and phenylcobalt . phenylcopper is unique in its ability to form stable complexes with phosphines and its reactivity in the presence of water . Other similar compounds include phenylacetone, which is an organic compound with a similar structure but different reactivity and applications .
Properties
| 115591-50-9 | |
Molecular Formula |
C13H9CuO |
Molecular Weight |
244.75 g/mol |
IUPAC Name |
copper(1+);phenyl(phenyl)methanone |
InChI |
InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
InChI Key |
LCAWYKSSQWJDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)

